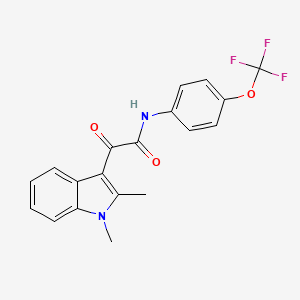

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . Indole derivatives have been studied for their potential biological activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, indole derivatives are often synthesized through reactions involving indole and various functional groups . For example, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis

The molecular structure of this compound would likely include a core indole structure, with various substitutions at different positions on the indole ring. The exact structure would depend on the specific locations and types of these substitutions .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Indole derivatives can participate in a variety of chemical reactions, particularly at the reactive 2 and 3 positions of the indole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure .Aplicaciones Científicas De Investigación

Cancer Research: Tubulin Polymerization Inhibition

This compound has been evaluated for its potential in cancer therapy, particularly as an inhibitor of tubulin polymerization . Tubulin is a protein that forms microtubules, which are essential for cell division. By inhibiting tubulin polymerization, this compound can arrest cancer cells in the G2/M phase of cell division, leading to apoptosis (cell death). This mechanism is similar to that of colchicine, a known anti-cancer agent .

Antimicrobial Activity: Targeting Drug-Resistant Bacteria

The indole scaffold of the compound is a crucial framework in the development of new antibacterial agents. It has shown promise in combating drug-resistant bacterial infections by offering a mechanism of action different from traditional antibiotics . This is particularly important as the emergence of drug-resistant bacteria poses a significant public health concern.

Biotechnology: Proteomics Research

In the field of biotechnology, derivatives of this compound are used in proteomics research to study protein interactions and functions. The compound’s ability to interact with various proteins makes it a valuable tool for understanding biological processes at the molecular level .

Industrial Applications: Chemical Synthesis

While direct industrial applications of this specific compound were not found, related indole derivatives are used in chemical synthesis processes. These compounds serve as intermediates in the production of various materials, including pharmaceuticals and agrochemicals .

Environmental Impact: Eco-Friendly Synthesis

The compound’s derivatives have been synthesized using eco-friendly methods, such as employing l-tyrosine as a catalyst in water at room temperature . This approach minimizes the environmental impact and aligns with the principles of green chemistry.

Pharmaceutical Research: Drug Development

In pharmaceutical research, the compound is a candidate for further development as a tubulin polymerization inhibitor. Its potent activities against various cancer cell lines make it a potential lead compound for the development of new anticancer drugs .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to inhibit tubulin polymerization . Tubulin is a globular protein and is the main component of microtubules in cells, which are crucial for cell division and maintaining cell shape.

Biochemical Pathways

Given its potential role in inhibiting tubulin polymerization , it can be inferred that this compound might affect the cell cycle, particularly the mitotic phase where microtubules play a crucial role.

Result of Action

Based on the potential inhibition of tubulin polymerization , it can be inferred that this compound might induce changes in cell division and cell shape.

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O3/c1-11-16(14-5-3-4-6-15(14)24(11)2)17(25)18(26)23-12-7-9-13(10-8-12)27-19(20,21)22/h3-10H,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBBKZVQFWVPNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B2610960.png)

![N-(3-(2-methylthiazol-4-yl)phenyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2610963.png)

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol](/img/structure/B2610967.png)

![3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid](/img/structure/B2610972.png)

![methyl 2-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2610973.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2610977.png)

![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2610978.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2610981.png)